molecular formula C8H9ClO2S B13064827 2-(2-Chlorothiophen-3-yl)butanoic acid

2-(2-Chlorothiophen-3-yl)butanoic acid

Cat. No.: B13064827
M. Wt: 204.67 g/mol
InChI Key: OIRCEAVLIIQJEF-UHFFFAOYSA-N
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Description

2-(2-Chlorothiophen-3-yl)butanoic acid is an organic compound with the molecular formula C8H9ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorinated thiophene ring attached to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorothiophen-3-yl)butanoic acid typically involves the chlorination of thiophene followed by a series of reactions to introduce the butanoic acid group. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a chlorinated thiophene derivative with a butanoic acid precursor under palladium-catalyzed conditions . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorothiophen-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorinated thiophene ring to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the thiophene ring.

Scientific Research Applications

2-(2-Chlorothiophen-3-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(2-Chlorothiophen-3-yl)butanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromothiophen-3-yl)butanoic acid
  • 2-(2-Iodothiophen-3-yl)butanoic acid
  • 2-(2-Fluorothiophen-3-yl)butanoic acid

Uniqueness

2-(2-Chlorothiophen-3-yl)butanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific properties and functions.

Properties

Molecular Formula

C8H9ClO2S

Molecular Weight

204.67 g/mol

IUPAC Name

2-(2-chlorothiophen-3-yl)butanoic acid

InChI

InChI=1S/C8H9ClO2S/c1-2-5(8(10)11)6-3-4-12-7(6)9/h3-5H,2H2,1H3,(H,10,11)

InChI Key

OIRCEAVLIIQJEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(SC=C1)Cl)C(=O)O

Origin of Product

United States

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